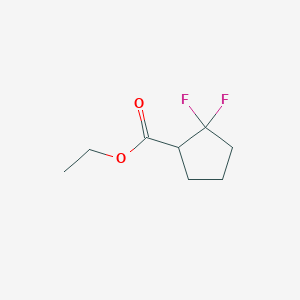

Ethyl 2,2-Difluorocyclopentanecarboxylate

Description

Ethyl 2,2-Difluorocyclopentanecarboxylate is a fluorinated cyclopentane derivative with the molecular formula C₈H₁₂F₂O₂. This compound features a cyclopentane ring substituted with two fluorine atoms at the 2,2-positions and an ethyl ester group at the 1-position. The incorporation of fluorine atoms significantly alters the electronic and steric properties of the molecule, enhancing its metabolic stability and lipophilicity compared to non-fluorinated analogs. Such fluorinated cyclopentane derivatives are widely utilized as intermediates in pharmaceutical synthesis, particularly in the development of protease inhibitors and antiviral agents due to their ability to mimic peptide bonds while resisting enzymatic degradation .

Properties

IUPAC Name |

ethyl 2,2-difluorocyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2O2/c1-2-12-7(11)6-4-3-5-8(6,9)10/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBAGNIFQCZGRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-Difluorocyclopentanecarboxylate typically involves the reaction of cyclopentanone with ethyl difluoroacetate in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-Difluorocyclopentanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and various nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include difluorinated alcohols, carboxylic acids, and substituted cyclopentanes, depending on the reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2,2-Difluorocyclopentanecarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

Industry: It is utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2,2-Difluorocyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to participate in various biochemical reactions. The exact molecular targets and pathways are still under investigation, but it is believed to modulate enzyme activities and receptor interactions .

Comparison with Similar Compounds

Key Observations :

- Fluorine vs. Chlorine : The difluoro derivative exhibits lower molecular weight and higher volatility compared to its dichloro analog, owing to fluorine’s smaller atomic radius and weaker van der Waals interactions.

- Solubility : The difluoro compound’s reduced polarity (vs. hydroxy or ethyl-substituted analogs) lowers its solubility in polar solvents like water but enhances compatibility with lipid membranes, a critical trait for drug bioavailability .

Research Findings and Case Studies

- Patent Applications : The synthesis of related fluorinated cyclopentane derivatives is highlighted in pharmaceutical patents (e.g., EP 2022/06), where such compounds serve as precursors to bioactive molecules .

- Thermodynamic Studies: Differential scanning calorimetry (DSC) reveals that the difluoro compound has a higher melting point (~225°C) than its mono-fluoro counterpart, attributable to enhanced crystal lattice stability from symmetrical fluorine substitution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.